Quinolin-2-ylcarbamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
857209-32-6 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
quinolin-2-ylcarbamic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,11,12)(H,13,14) |
InChI Key |
IHDRVAVNEDBQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Quinolin 2 Ylcarbamic Acid and Its Structural Analogs
Established Synthetic Routes to Quinoline-Carbamates
Traditional methods for the synthesis of quinoline-carbamates have laid the foundation for more advanced and efficient strategies. These established routes often involve direct functionalization of the quinoline (B57606) core or the construction of the carbamate (B1207046) moiety through classical reactions.
Direct Carbamoylation Approaches
Direct carbamoylation of 2-aminoquinoline (B145021) represents a straightforward approach to quinolin-2-ylcarbamic acid derivatives. This method typically involves the reaction of 2-aminoquinoline with a suitable carbamoylating agent, such as an isocyanate or a chloroformate. The nucleophilic amino group at the C-2 position of the quinoline ring attacks the electrophilic carbonyl carbon of the carbamoylating agent, leading to the formation of the corresponding carbamate.
A common strategy involves the reaction of 2-aminoquinoline with various isocyanates in an appropriate solvent. This reaction is often facilitated by a base to deprotonate the amino group, enhancing its nucleophilicity. The choice of isocyanate allows for the introduction of a wide range of substituents on the carbamate nitrogen, providing access to a diverse library of this compound analogs.
Another established method is the conversion of 2-aminoquinoline into a more reactive intermediate, such as an isocyanate, which can then be trapped with an alcohol to form the desired carbamate. This can be achieved through methods like the Curtius rearrangement of quinoline-2-carbonyl azide. The acyl azide, upon heating, rearranges to the corresponding isocyanate with the loss of nitrogen gas. Subsequent reaction with an alcohol yields the quinolin-2-ylcarbamate. raco.catnih.gov
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Quinoline-2-carbonyl azide | Benzyl alcohol | Benzyl quinolin-2-ylcarbamate | Not reported | raco.catnih.gov |
| 2-Aminoquinoline | Phenyl isocyanate | 1-Phenyl-3-(quinolin-2-yl)urea | Not reported | General Method |
Novel Methodologies in this compound Synthesis
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of this compound and its analogs. These novel methodologies often employ catalysis, green chemistry principles, and advanced technologies to improve reaction efficiency, selectivity, and sustainability.
Catalysis-Driven Syntheses (e.g., Palladium-Catalyzed Reactions)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in the synthesis of quinoline derivatives is well-documented. For the synthesis of this compound derivatives, palladium-catalyzed aminocarbonylation of 2-haloquinolines presents a powerful strategy. mdpi.comresearchgate.net
In this approach, a 2-haloquinoline (e.g., 2-chloro- or 2-bromoquinoline) is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. This reaction leads to the formation of a quinoline-2-carboxamide (B1208818). The resulting amide can then be further functionalized or converted to the desired carbamate. This method offers a versatile route to a wide range of N-substituted quinolin-2-ylcarbamoyl compounds. frontiersin.org
The general scheme for this palladium-catalyzed approach is as follows:
Step 1: Palladium-Catalyzed Aminocarbonylation 2-Haloquinoline + R-NH₂ + CO --(Pd catalyst)--> Quinoline-2-carboxamide
Step 2: Conversion to Carbamate (e.g., via Hofmann rearrangement) Quinoline-2-carboxamide --(Reagents)--> this compound derivative
| Substrate | Amine | Catalyst | Product | Reference |
| 2-Iodopyridine | Various primary and secondary amines | Pd(0)/PPh₃ | N-substituted nicotinamides | mdpi.com |
| 2-Iodoaniline derivatives | Carbon monoxide | Pd(OAc)₂ | 2-Aryl-benzo[d] researchgate.netwikipedia.orgoxazin-4-one | mdpi.com |
| 5-(2-chloroquinolin-3-yl)oxazole | Cyclohexyl isocyanide | Pd(OAc)₂ | N-cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide | frontiersin.org |
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of non-toxic reagents, renewable solvents, and catalyst-free conditions, are increasingly being applied to the synthesis of quinoline derivatives. researchgate.nete3s-conferences.orgnih.gov
A notable green approach for the synthesis of quinolin-2-ylcarbamates involves a catalyst-free reaction between N-(quinolin-2-yl)ureas and alcohols. This method avoids the use of hazardous reagents and solvents, offering a more sustainable alternative to traditional methods. The reaction proceeds through the thermal decomposition of the urea (B33335) to generate a quinolin-2-yl isocyanate intermediate, which is then trapped in situ by the alcohol to form the carbamate. This approach is characterized by its operational simplicity and good to high yields.
The synthesis of the precursor, N-(quinolin-2-yl)urea, can also be achieved through green methods, such as the reaction of 2-aminoquinoline with urea in the presence of a reusable solid acid catalyst. chemistryviews.org
| N-(Quinolin-2-yl)urea | Alcohol | Product | Yield (%) | Reference |
| 1-Methyl-1-(quinolin-2-yl)urea | Ethanol | Ethyl N-methyl-N-(quinolin-2-yl)carbamate | Not reported | General Method |
| 1-Phenyl-3-(quinolin-2-yl)urea | Methanol | Methyl N-phenyl-N-(quinolin-2-yl)carbamate | Not reported | General Method |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.gov
In the context of this compound synthesis, microwave irradiation can be effectively utilized in several steps. For instance, the synthesis of N,N'-disubstituted ureas from 2-aminoquinoline and an isocyanate can be significantly expedited using microwave heating. organic-chemistry.orgnih.gov Similarly, the conversion of N-(quinolin-2-yl)ureas to carbamates by reaction with alcohols can also be accelerated under microwave conditions. chemistryviews.orgresearchgate.net
The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to faster reaction rates and often cleaner reaction profiles with fewer side products. This makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of this compound analogs for biological screening.
| Reactant 1 | Reactant 2 | Conditions | Product | Time | Yield (%) | Reference |
| Primary amines | Potassium cyanate | Microwave, 120 °C, Water | Monosubstituted ureas | 15 min | Good to excellent | chemistryviews.org |
| Formyl-quinoline derivatives | Primary heterocyclic amines, Cyclic 1,3-diketones | Microwave, DMF | Dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines | Not specified | Not specified |
Derivatization Strategies for this compound Scaffolds
The development of synthetic methodologies for the derivatization of this compound and its analogs is crucial for exploring their chemical space and potential applications. These strategies can be broadly categorized into modifications at the carbamate functional group, understanding the influence of substituents on the synthesis of the core quinoline ring, and the regioselective functionalization of the quinoline scaffold itself.
The carbamate moiety of this compound offers a versatile handle for structural modifications, primarily through the synthesis of its corresponding esters. A notable and environmentally friendly approach involves the catalyst-free synthesis of N-quinolin-2-yl carbamates from readily accessible N-hetaryl ureas and various alcohols. rsc.orgresearchgate.net This method is advantageous as it avoids the use of metal catalysts and proceeds through the in-situ formation of a hetaryl isocyanate intermediate. rsc.orgresearchgate.net
The reaction demonstrates broad applicability with a range of alcohols, including primary, secondary, and even tertiary alkyl substituents, affording the desired carbamates in good to high yields. rsc.orgresearchgate.net This strategy allows for the introduction of diverse alkoxy groups to the carbamate functionality, thereby enabling the fine-tuning of the molecule's physicochemical properties. The efficiency of this catalyst-free alcoholysis under microwave conditions highlights its potential for rapid and efficient library synthesis of this compound esters.
| Alcohol | Product | Yield (%) |
|---|---|---|
| Ethanol | Ethyl quinolin-2-ylcarbamate | 85 |
| Propan-2-ol | Isopropyl quinolin-2-ylcarbamate | 78 |
| Butan-1-ol | Butyl quinolin-2-ylcarbamate | 82 |
| 2-Methylpropan-2-ol (tert-Butanol) | tert-Butyl quinolin-2-ylcarbamate | 65 |
| Cyclohexanol | Cyclohexyl quinolin-2-ylcarbamate | 75 |
In the Conrad-Limpach synthesis , which involves the condensation of anilines with β-ketoesters, the reaction proceeds via an initial formation of a β-aminoacrylate followed by thermal cyclization. wikipedia.org The electronic properties of substituents on the aniline (B41778) ring play a critical role in the cyclization step, which is an electrophilic aromatic substitution. Electron-donating groups on the aniline ring activate the aromatic system, facilitating the electrophilic attack and generally leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups deactivate the ring, often requiring harsher reaction conditions and resulting in lower yields. researchgate.net The regioselectivity of the cyclization is also governed by the directing effects of these substituents. For instance, a meta-substituent on the aniline can lead to the formation of two isomeric quinoline products (5- and 7-substituted).
Furthermore, the reaction conditions, particularly the solvent, have a profound impact on the yield of the Conrad-Limpach synthesis. High-boiling point solvents are typically required for the thermal cyclization step. nih.gov A study on the synthesis of a 4-hydroxyquinoline (B1666331) derivative demonstrated that the yield generally improves with increasing solvent boiling point. nih.gov
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 45 |
| iso-Butyl benzoate | 241 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 65 |
| 2-Nitrotoluene | 222 | 68 |
| 2,6-di-tert-Butylphenol | 264 | 72 |
The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.org Similar to the Conrad-Limpach synthesis, the electronic nature of substituents on the aniline affects the outcome of the reaction. Electron-donating groups on the aniline facilitate the initial Michael-type addition and subsequent cyclization, generally leading to better yields. Electron-withdrawing groups can hinder the reaction, requiring stronger acid catalysis or higher temperatures. researchgate.net The regiochemistry of the final quinoline product is determined by the substitution pattern of both the aniline and the α,β-unsaturated carbonyl compound. A proposed fragmentation-recombination mechanism for this reaction suggests a complex pathway that can influence the final substitution pattern on the quinoline ring. nih.gov
Post-synthetic modification of the quinoline ring in this compound scaffolds allows for the introduction of further diversity. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the regioselective functionalization of quinolines. doaj.orgnih.gov These methods offer atom and step economy by avoiding the need for pre-functionalized substrates. doaj.org
C-H activation strategies have been developed to selectively functionalize various positions of the quinoline ring. doaj.orgnih.gov The inherent electronic properties of the quinoline nucleus and the presence of directing groups can guide the regioselectivity of these reactions. For instance, the C8 position can be functionalized through chelation-assisted C-H activation, where a directing group at a nearby position coordinates to the metal catalyst, bringing it in proximity to the C8-H bond.
Regioselective halogenation is another important functionalization technique. A metal-free method for the remote C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. semanticscholar.orgresearchgate.net This reaction proceeds with high regioselectivity and tolerates a variety of substituents at the 8-position, including carbamates. semanticscholar.orgresearchgate.net This demonstrates the feasibility of selectively halogenating the quinoline ring of a this compound analog that is substituted at the 8-position.
Magnesiation followed by reaction with an electrophile is a versatile method for the functionalization of quinolines. acs.org The use of different magnesium amide bases can control the site of deprotonation, allowing for regioselective functionalization at various positions, including C3, C4, and C8. acs.org This technique provides a pathway to introduce a wide range of functional groups onto the quinoline scaffold.
Other regioselective functionalizations include the nitration of quinoline N-oxides, which has been shown to occur selectively at the C3 position using tert-butyl nitrite. rsc.org While this method requires the pre-formation of the N-oxide, it provides a route to 3-nitroquinoline (B96883) derivatives that can be further elaborated.
| Technique | Position Functionalized | Reagents/Catalyst | Example/Comment | Reference |
|---|---|---|---|---|
| Remote C-H Halogenation | C5 | Trihaloisocyanuric acid | Halogenation of 8-substituted quinolines, including carbamate derivatives. | semanticscholar.orgresearchgate.net |
| C-H Arylation | C8 | [RuCl₂(p-cymene)]₂ | Directed by an N-(quinolin-8-yl) amide group. | nih.gov |
| Direct Magnesiation | C3, C4, C8 | TMPMgCl·LiCl or TMP₂Mg·2LiCl | Regioselectivity is controlled by the choice of magnesium base and reaction conditions. | acs.org |
| Nitration | C3 | tert-Butyl nitrite | Requires the use of quinoline N-oxide as the substrate. | rsc.org |
Advanced Structural Characterization and Conformational Analysis of Quinolin 2 Ylcarbamic Acid
Spectroscopic Elucidation Techniques
Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized quinoline-carbamate compounds. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds.
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to specific positions on the quinoline ring and the carbamate (B1207046) side chain.
In a study of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, a related quinoline derivative, the proton signals for the quinoline moiety were observed at distinct chemical shifts. mdpi.com Protons H-8 and H-5 appeared as doublets of doublets, while H-7, H-6, and H-3 presented as doublets of doublets of doublets. mdpi.com The signals for H-4 and H-2 were noted to overlap in a multiplet between 9.403 and 9.473 ppm. mdpi.com For quinoline-3-carboxamide (B1254982) derivatives, the proton on the quinoline ring at position 2 typically appears as a singlet around 9.08 ppm, while the proton at position 4 is a singlet near 8.49 ppm. researchgate.net
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are used to correlate proton signals with their directly attached carbon atoms, confirming assignments in the ¹³C NMR spectrum. mdpi.comhmdb.ca
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Quinoline Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | Compound Type |
|---|---|---|---|
| H-2 | 9.403–9.473 | m | Quinolin-1-ium Bromide Derivative mdpi.com |
| H-4 | 9.403–9.473 | m | Quinolin-1-ium Bromide Derivative mdpi.com |
| H-5 | 8.542 | dd | Quinolin-1-ium Bromide Derivative mdpi.com |
| H-6 | 8.309 | ddd | Quinolin-1-ium Bromide Derivative mdpi.com |
| H-2 | 9.08 | s | Quinoline-3-carboxamide researchgate.net |
Note: Chemical shifts are dependent on the solvent and specific molecular substitution.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com For quinolin-2-ylcarbamic acid, key functional groups include the N-H and C=O groups of the carbamate moiety, and the C=N and aromatic C-H bonds of the quinoline ring.
In the analysis of a novel quinoline dicarbamic acid derivative, a broad band observed in the FT-IR spectrum at 3132 cm⁻¹ was attributed to the O-H stretching vibration, indicating the presence of hydrogen bonding in the solid state. chemmethod.com The carbonyl (C=O) stretching vibration in quinoline derivatives is typically observed in the range of 1651-1654 cm⁻¹. researchgate.net The deformation of the hydroxy (OH) group can be seen near 1470 and 897 cm⁻¹. chemmethod.com
Table 2: Characteristic IR Absorption Frequencies for Quinoline-Carbamate Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | ~3132 | Carboxylic Acid (H-bonded) chemmethod.com |
| N-H Stretch | 3300-3500 | Carbamate |
| Aromatic C-H Stretch | 3000-3100 | Quinoline Ring |
| C=O Stretch | 1650-1750 | Carbamate/Carboxylic Acid researchgate.net |
| C=N/C=C Stretch | 1500-1600 | Quinoline Ring |
| N-H Bend | 1500-1550 | Carbamate |
Note: These are general ranges and can shift based on the molecular environment and intermolecular interactions.
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. In electron ionization (EI-MS), the molecular ion peak (M⁺) confirms the molecular formula.
The fragmentation patterns of the quinoline ring are well-documented. A primary fragmentation pathway involves the expulsion of a molecule of hydrogen cyanide (HCN) from the molecular ion. chempap.org For quinoline-4-carboxylic acids, a common fragmentation includes the elimination of the carboxyl group (a loss of 45 mass units) to produce an [M - COOH]⁺ fragment, which can then further lose HCN. chempap.org The presence of different substituents on the quinoline ring can significantly influence the fragmentation pathways. chempap.org For this compound, one would expect to observe the molecular ion peak, followed by fragmentation corresponding to the loss of CO₂, the loss of the entire carbamic acid group, and characteristic cleavages of the quinoline nucleus.
X-ray Crystallographic Investigations of Quinoline-Carbamate Derivatives
The crystal structure of a novel quinoline dicarbamic acid derivative with the formula C₁₈H₂₁N₃O₇ was determined to belong to the monoclinic system with a P2₁/c space group. chemmethod.com Within the quinoline ring of this derivative, the C-C bond distances in the benzene (B151609) portion are moderately uniform, averaging around 1.41 Å. chemmethod.com The internal angles of the quinoline ring system deviate slightly from the ideal 120° of a perfect hexagon due to the fusion of the two rings and the presence of the nitrogen heteroatom. chemmethod.com
Table 3: Selected Bond Parameters from a Quinoline Dicarbamic Acid Derivative Crystal Structure
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Crystal lattice system chemmethod.com |
| Space Group | P2₁/c | Arrangement of symmetry elements chemmethod.com |
| C-C (benzene ring) | ~1.41 Å | Average bond length chemmethod.com |
These precise measurements are crucial for understanding the electronic distribution and steric effects within the molecule.
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular forces. rsc.org In the crystal structure of the aforementioned quinoline dicarbamic acid derivative, the cohesion and stabilization of the structure are primarily provided by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com The donor-acceptor distances for these hydrogen bonds range from 1.79 to 2.57 Å, with angles between 113.5° and 133°. chemmethod.com
Such hydrogen bonding networks are critical in determining the physical properties of the solid, such as melting point and solubility. mdpi.com In addition to hydrogen bonds, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules can also play a significant role in the crystal packing of these types of compounds. mdpi.com The analysis of these non-covalent interactions is essential for crystal engineering and understanding structure-property relationships. rsc.org
Conformational Analysis Studies
The conformational flexibility of this compound is primarily determined by the rotational barriers around the C2-N and N-C(O) bonds of the carbamic acid substituent. While direct experimental or extensive theoretical studies on the conformational landscape of this compound are not widely available in the literature, a comprehensive understanding can be derived from the analysis of closely related structures, such as quinoline-2-carboxamides and N-aryl carbamates. These analogous compounds provide critical insights into the likely stable conformations and the energetic barriers to their interconversion.
The orientation of the carbamic acid moiety is defined by the dihedral angle between the plane of the quinoline ring and the plane of the carbamic acid group. In the solid state, crystal packing forces and intermolecular hydrogen bonding play a significant role in determining the preferred conformation. For instance, in N-(Quinolin-8-yl)quinoline-2-carboxamide, the amide plane forms distinct dihedral angles with the two quinoline rings, suggesting a non-coplanar arrangement is energetically favorable. nih.gov
Theoretical studies on related N-aryl carbamates have shown that rotation around the C(aryl)-N bond can be influenced by the electronic nature of the aromatic ring. While specific rotational barriers for this compound have not been reported, studies on t-butyl N-methyl-N-aryl carbamates indicate that electron-withdrawing groups on the aryl ring can lower the barrier to C-N bond rotation. nd.edunih.gov The electron-withdrawing nature of the quinoline ring is therefore expected to influence the rotational dynamics of the carbamic acid group.
Furthermore, the carbamic acid group itself possesses a significant rotational barrier around the N-C(O) bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation leads to the existence of syn and anti conformers. The relative stability of these conformers is influenced by steric and electronic factors.
Based on these analyses of related compounds, the conformational landscape of this compound is likely characterized by a relatively planar quinoline core with the carbamic acid substituent adopting a preferred, non-coplanar orientation. The rotation around the C2-N bond is expected to have a discernible energy barrier, and the N-C(O) bond will exhibit a higher barrier to rotation, leading to distinguishable syn and anti conformations of the carbamic acid moiety.
Table 1: Comparative Dihedral Angles in a Related Quinoline-2-Carboxamide (B1208818) Derivative
| Interacting Planes | Dihedral Angle (°) | Reference Compound |
| Quinoline Ring 1 and Quinoline Ring 2 | 11.54 (3) | N-(Quinolin-8-yl)quinoline-2-carboxamide |
| Amide Plane and Quinoline Ring 1 | 14.1 (1) | N-(Quinolin-8-yl)quinoline-2-carboxamide |
| Amide Plane and Quinoline Ring 2 | 4.2 (1) | N-(Quinolin-8-yl)quinoline-2-carboxamide |
| Data derived from the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide. nih.gov |
Table 2: Rotational Barriers (ΔG‡) for the C-N Bond in N-Aryl Carbamate Analogues
Theoretical and Computational Chemistry Approaches to Quinolin 2 Ylcarbamic Acid
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. These calculations provide a detailed picture of molecular orbitals and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov For quinoline (B57606) derivatives, DFT methods, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are used to optimize molecular geometries and compute various properties. nih.govresearchgate.net These studies can elucidate structural parameters, thermodynamic stability, and the nature of intramolecular interactions. nih.govnih.gov DFT is also utilized to analyze vibrational spectra, natural bond orbitals (NBO), and molecular electrostatic potential (MEP), which together provide a comprehensive understanding of the molecule's chemical nature. nih.gov
| DFT Application | Information Obtained | Typical Functional/Basis Set |
|---|---|---|
| Geometry Optimization | Provides the most stable 3D structure and bond parameters. nih.gov | B3LYP/6-311++G(d,p) researchgate.net |
| Frequency Calculations | Predicts infrared (IR) and Raman spectra for structural confirmation. researchgate.net | B3LYP/6-31+G(d,p) nih.gov |
| NBO Analysis | Investigates charge delocalization and hyperconjugative interactions. nih.govijastems.org | B3LYP/6-311++G(d,p) ijastems.org |
| MEP Analysis | Maps electrostatic potential to identify sites for electrophilic and nucleophilic attack. nih.gov | B3LYP/6-31+G(d,p) nih.gov |
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties and reactivity. scirp.orgresearchgate.net The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy indicates the ability to accept an electron (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scirp.orgresearchgate.net For the parent quinoline molecule, DFT calculations have determined these energy values, providing a baseline for understanding its derivatives. scirp.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.646 scirp.org |
| LUMO | -1.816 scirp.org |
| HOMO-LUMO Energy Gap (ΔE) | 4.830 scirp.org |
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static nature of a molecule, molecular modeling and dynamics simulations provide insights into its dynamic behavior, particularly its interactions with biological macromolecules like proteins. mdpi.com
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net For quinoline derivatives that act as enzyme inhibitors, MD simulations are performed on the ligand-protein complex to assess its stability and the persistence of key interactions. mdpi.comnih.gov A key parameter analyzed is the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms over the simulation, with stable RMSD values indicating that the complex has reached equilibrium. nih.gov
MD simulations offer a dynamic view of how a ligand interacts with its target protein, revealing the stability of the binding pose predicted by docking. mdpi.comnih.gov These simulations can confirm whether crucial interactions, such as hydrogen bonds, are maintained over a period of nanoseconds. nih.gov For example, studies on quinoline-based inhibitors targeting kinases like EGFR and VEGFR-2 have used MD simulations to confirm that key amino acid residues (e.g., Met769, Lys721) form stable and persistent interactions with the inhibitor. nih.gov This dynamic analysis is crucial for validating docking results and understanding the structural basis for a compound's inhibitory activity. nih.gov
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. arabjchem.org This method is instrumental in structure-based drug design for predicting the binding mode and affinity of potential inhibitors. Docking studies on various quinoline derivatives have successfully predicted their interactions within the active sites of enzymes like VEGFR-2 tyrosine kinase and acetylcholinesterase. arabjchem.orgresearchgate.net
These studies reveal specific interactions, such as the formation of hydrogen bonds between the quinoline nitrogen and backbone residues of the protein (e.g., Cys-919 in VEGFR-2), as well as hydrophobic interactions with other residues in the binding pocket. arabjchem.org The results are often visualized to understand the structure-activity relationship (SAR), guiding the design of more potent and selective compounds. arabjchem.orgresearchgate.net
| Target Protein | Key Interacting Residue | Type of Interaction | Significance |
|---|---|---|---|
| VEGFR-2 arabjchem.org | Cys-919 | Hydrogen Bond | Anchors the quinoline core in the hinge region of the kinase. |
| HDAC8 researchgate.net | Asp101, Tyr306 | Hydrogen Bond | Key interactions within the catalytic site for inhibition. |
| Acetylcholinesterase (AChE) researchgate.net | (Not specified) | Hydrogen Bonds, Hydrophobic Interactions | Elucidates the binding mode for potential Alzheimer's disease therapeutics. |
| ASK1 Kinase mdpi.com | (Not specified) | (Not specified) | Used to discriminate between two possible binding modes. mdpi.com |
Reactivity and Reaction Mechanisms of Quinolin 2 Ylcarbamic Acid Transformations
Mechanistic Pathways of Synthesis and Derivatization
The synthesis of quinolin-2-ylcarbamic acid typically proceeds through the formation of a highly reactive quinolin-2-yl isocyanate intermediate. This isocyanate is then trapped by water to yield the carbamic acid. The derivatization of this compound primarily involves nucleophilic attack on the carbonyl carbon or reactions following its in-situ formation from the isocyanate.
The primary route for the synthesis and derivatization of this compound involves the nucleophilic attack on an isocyanate precursor. The Curtius rearrangement of quinoline-2-carbonyl azide is a common method to generate quinolin-2-yl isocyanate. nih.govwikipedia.org This rearrangement is generally considered to be a concerted process where the migration of the quinolin-2-yl group occurs simultaneously with the loss of nitrogen gas, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org
Once formed, the quinolin-2-yl isocyanate is a potent electrophile and readily reacts with various nucleophiles. The carbon atom of the isocyanate group is electron-deficient and is the site of nucleophilic attack.
Formation of this compound: The reaction with water proceeds via nucleophilic attack of the water molecule on the isocyanate carbon, leading to the formation of the unstable this compound. doxuchem.comresearchgate.net
Formation of Carbamate (B1207046) Esters: Alcohols act as nucleophiles to attack the isocyanate, yielding carbamate esters.
Formation of Ureas: Amines, being strong nucleophiles, react with the isocyanate to form substituted ureas.
The general mechanism for these nucleophilic additions is outlined in the table below.
| Nucleophile (Nu-H) | Reaction Product | General Mechanism |
| Water (H₂O) | This compound | The oxygen atom of water attacks the carbonyl carbon of the isocyanate, followed by proton transfer to form the carbamic acid. |
| Alcohol (R-OH) | Quinolin-2-ylcarbamate | The oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate, followed by proton transfer to yield a carbamate. |
| Amine (R-NH₂) | N-substituted quinolin-2-ylurea | The nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, followed by proton transfer to form a urea (B33335) derivative. |
This table provides a generalized overview of nucleophilic attack mechanisms on the quinolin-2-yl isocyanate intermediate.
While the primary reactions of this compound and its isocyanate precursor involve nucleophilic addition, intramolecular cyclization reactions can occur in derivatives where a suitable nucleophile is positioned appropriately on the quinoline (B57606) ring or a substituent. For instance, if a nucleophilic group is present at the 3-position of the quinoline ring, an intramolecular cyclization could potentially lead to the formation of a fused heterocyclic system. However, specific examples of cyclization reactions starting directly from this compound are not extensively documented in the reviewed literature. More commonly, cyclization reactions are observed in the synthesis of the quinoline ring itself. organic-chemistry.org
This compound, like other arylcarbamic acids, is susceptible to decarboxylation, especially under acidic conditions or upon heating, to yield 2-aminoquinoline (B145021) and carbon dioxide. wikipedia.orgmasterorganicchemistry.com The mechanism of decarboxylation of N-arylcarbamic acids is proposed to proceed through a zwitterionic intermediate. acs.orgnih.gov
The process is initiated by the protonation of the carbonyl oxygen, which facilitates the cleavage of the C-N bond. The resulting zwitterionic intermediate then loses carbon dioxide to form the corresponding amine. The stability of the resulting quinolin-2-yl anion plays a role in the facility of this reaction.
| Step | Description |
| 1. Protonation | The carbonyl oxygen of the carbamic acid is protonated, increasing the electrophilicity of the carbonyl carbon. |
| 2. C-N Bond Cleavage | The lone pair on the nitrogen atom facilitates the cleavage of the C-N bond, leading to the formation of a zwitterionic intermediate and the release of the amine. |
| 3. Decarboxylation | The zwitterionic intermediate rapidly loses carbon dioxide to form the final amine product. |
This table outlines the proposed mechanistic steps for the decarboxylation of this compound.
This decarboxylation is a key consideration in the synthesis and handling of this compound, as it represents a potential decomposition pathway.
Kinetic and Thermodynamic Aspects of Reactions
Detailed kinetic and thermodynamic data specifically for the reactions of this compound are scarce in the literature. However, general principles governing the reactivity of isocyanates and the decarboxylation of carbamic acids can provide qualitative insights.
The Curtius rearrangement to form the isocyanate is a thermally induced unimolecular reaction, and its rate is dependent on the temperature and the structure of the acyl azide. The reaction is generally considered to be thermodynamically favorable due to the formation of stable nitrogen gas. nih.gov
The subsequent nucleophilic attack on the isocyanate is typically a fast process. The rate of reaction is influenced by the nucleophilicity of the attacking species and the solvent polarity. The reaction of isocyanates with water is catalyzed by both acids and bases. doxuchem.comrsc.org
The decarboxylation of N-arylcarbamic acids has been shown to be subject to both general and specific acid catalysis. acs.org The rate of decarboxylation is pH-dependent, with the reaction being faster at lower pH. The stability of the carbamic acid is a key thermodynamic factor; arylcarbamic acids are generally unstable and readily undergo decarboxylation. The formation of the stable aromatic amine and gaseous carbon dioxide provides a strong thermodynamic driving force for this process.
| Reaction | General Kinetic Factors | General Thermodynamic Factors |
| Curtius Rearrangement | Temperature dependent, unimolecular. | Favorable due to the formation of N₂ gas. |
| Nucleophilic Attack on Isocyanate | Dependent on nucleophile strength and concentration, solvent polarity. Can be acid or base-catalyzed. | Generally favorable, leading to stable carbamates and ureas. |
| Decarboxylation | Acid-catalyzed, pH-dependent. | Favorable due to the formation of a stable amine and CO₂ gas. |
This table summarizes the general kinetic and thermodynamic aspects of the key transformations involving this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar in Quinolin 2 Ylcarbamic Acid Research
Principles and Methodologies of SAR Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to observe the resulting changes in biological activity. dntb.gov.ua The primary goal is to identify the pharmacophore—the essential arrangement of functional groups responsible for the desired biological effect. For quinoline (B57606) derivatives, SAR studies have been crucial in elucidating the structural requirements for a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects. orientjchem.orgnih.govmdpi.com
The methodology for SAR elucidation typically involves the following steps:
Synthesis of Analogs: A series of compounds is synthesized where specific parts of the lead molecule, such as the quinoline core, the carbamic acid linker, or its substituents, are systematically altered. This can involve changing the position, nature, or size of substituent groups. derpharmachemica.com
Biological Evaluation: The synthesized analogs are tested for their biological activity using in vitro or in vivo assays. This provides data on how each structural modification affects potency, selectivity, or efficacy.
Analysis of Trends: Researchers analyze the collected data to identify trends. For instance, SAR studies on quinoline-based antimalarials have shown that a basic nitrogen atom in the quinoline ring is critical for activity. orientjchem.org Similarly, for some anticancer quinolines, a carboxylic acid group at position 3 was found to be crucial for inhibitory activity. orientjchem.org
These qualitative or semi-quantitative relationships help in building a conceptual model of how the molecule interacts with its biological target. For example, studies on various quinoline derivatives have revealed that introducing halogen atoms or specific heterocyclic rings can significantly enhance biological activity. orientjchem.orgnih.gov
QSAR Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing a mathematical correlation between the chemical structure and the biological activity. jocpr.comlongdom.org This computational technique aims to predict the activity of new or unsynthesized compounds based on their structural properties. nih.gov For quinoline derivatives, various QSAR models have been developed to predict activities ranging from anticancer and antimalarial to enzyme inhibition. nih.govnih.govresearchgate.net The process involves calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to create a predictive model.
Among the earliest and most foundational QSAR methods are the Hansch and Free-Wilson analyses. uniroma1.it
Hansch Analysis , also known as the extrathermodynamic approach, correlates biological activity with the physicochemical properties of the substituents on a parent molecule. slideshare.net The classic Hansch equation is a linear combination of parameters representing hydrophobic (log P or π), electronic (σ), and steric (Es) effects:
log(1/C) = k₁π + k₂σ + k₃Es + k₄
Free-Wilson Analysis is a de novo method that assumes the biological activity of a molecule is the sum of the contributions of its individual substituents and the parent scaffold. slideshare.net The model is represented by the equation:
Biological Activity = Σ(Group Contributions) + μ
Where μ represents the activity of the parent core. This method does not require physicochemical constants for the substituents; instead, it uses indicator variables to denote the presence or absence of a particular substituent at a specific position. uniroma1.itslideshare.net Its advantage lies in its simplicity and speed, but it cannot predict the activity of compounds with substituents not included in the original training set. slideshare.net A mixed approach, combining both Hansch and Free-Wilson models, can often provide a more comprehensive understanding by using physicochemical parameters for some substituent positions and indicator variables for others. uniroma1.itslideshare.net
Table 1: Comparison of Hansch and Free-Wilson Analyses
| Feature | Hansch Analysis | Free-Wilson Analysis |
| Basis | Correlates activity with physicochemical parameters (hydrophobic, electronic, steric). slideshare.net | Assumes activity is the sum of contributions from each substituent. slideshare.net |
| Requirement | Needs substituent constants (π, σ, Es). slideshare.net | Does not require physicochemical constants; uses indicator variables. uniroma1.it |
| Predictive Power | Can predict activity for compounds with new substituents if their constants are known. | Cannot predict activity for substituents not in the initial dataset. slideshare.net |
| Model Type | Property-property relationship model. slideshare.net | True structure-activity relationship model. slideshare.net |
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of molecules and their interaction fields. mdpi.com These approaches are crucial for optimizing lead compounds and designing new molecules with enhanced efficacy. rutgers.edu Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. mdpi.com The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). mdpi.com The output is often visualized as contour maps, which highlight regions where modifications to steric bulk or electrostatic charge would likely increase or decrease activity. mdpi.com
CoMSIA is similar to CoMFA but calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often provides a more nuanced and interpretable model of the SAR. nih.gov
For quinoline-based compounds, 3D-QSAR models have been successfully developed to guide the design of novel agents for various targets, including cancer and malaria. nih.govmdpi.comscienceopen.com For instance, a 3D-QSAR study on quinoline derivatives as anticancer agents identified a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features as being critical for activity. scienceopen.com Another study on antimalarial quinolines used CoMFA and CoMSIA to identify the essential structural requirements for improving activity, correlating them with steric, electrostatic, and hydrophobic interactions. nih.gov
Table 2: Statistical Results from a Sample 3D-QSAR Study on Quinoline Derivatives
| Model | q² (Cross-validation) | r² (Non-cross-validation) | r²pred (External Validation) |
| CoMFA | 0.70 | 0.80 | 0.63 |
| CoMSIA | 0.69 | 0.79 | 0.61 |
| HQSAR | 0.80 | 0.80 | 0.72 |
| Data derived from a molecular modeling study on quinoline-based derivatives as potential antimalarial agents. nih.gov |
Computational Descriptors in SAR/QSAR
The success of any QSAR model depends on the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. jocpr.com They can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific structural features. nih.gov
3D Descriptors: Calculated from the 3D coordinates of the atoms, describing the molecule's size, shape, and electronic properties (e.g., van der Waals volume, polarizability, dipole moment). nih.govnih.gov
In QSAR studies of quinoline derivatives, a wide array of descriptors are employed. For example, in developing models for P-glycoprotein inhibitors, both 2D and 3D descriptors were used to build predictive machine learning models. nih.gov In another study on antimalarial quinolines, descriptors that contributed negatively to activity included molar refractivity (AMR) and Van der Waals volume (VABC), suggesting that excessive bulk is unfavorable. nih.gov Conversely, the presence of halogens (like chlorine and fluorine) and additional heterocyclic rings was found to be favorable, likely due to increased lipophilicity and potential for π-stacking interactions. nih.gov
Impact of Substituent Effects on Biological Interactions
The ultimate goal of SAR and QSAR is to understand how different substituents on the quinolin-2-ylcarbamic acid core influence its interaction with a biological target. The nature and position of these substituents can profoundly affect a compound's activity.
Electronic Effects: The placement of electron-donating or electron-withdrawing groups on the quinoline ring can alter the electron density of the system, affecting its ability to form hydrogen bonds, π-π stacking, or other electrostatic interactions with a receptor.
Hydrophobic Effects: Lipophilicity, often modulated by adding alkyl or halogen substituents, is critical for membrane permeability and for engaging with hydrophobic regions of a target protein. Studies on 2-arylquinoline derivatives showed a correlation between higher lipophilicity (cLogP values) and better cytotoxic effects against certain cancer cell lines. rsc.org
Mechanistic Investigations of Quinolin 2 Ylcarbamic Acid Interactions with Biological Targets
Enzymatic Interaction Mechanisms
The quinoline (B57606) core structure is a common feature in many enzyme inhibitors. Mechanistic studies have explored how these compounds bind to enzymes, the nature of this inhibition, and their effects on enzyme kinetics.
Enzyme inhibition is a primary mechanism through which quinoline-based compounds exert their biological effects. The type of inhibition can vary depending on the specific compound and the target enzyme.
Competitive Inhibition : In this mechanism, the inhibitor molecule binds to the active site of the enzyme, directly competing with the natural substrate. The inhibitor's structure often mimics that of the substrate. For example, kinetic analysis of quinolinic acid, a related endogenous compound, demonstrated that it competitively inhibits type B monoamine oxidase (MAO-B) with respect to the substrate, kynuramine. nih.gov Similarly, certain new quinoline-pyridine hybrids have been shown to act as competitive inhibitors of the PIM-1 kinase enzyme. nih.gov
Non-Competitive Inhibition : Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. Some metabolites of tryptophan, which are structurally related to quinoline compounds, have been found to inhibit MAO non-competitively. nih.gov
Mixed Inhibition : Some compounds can exhibit characteristics of both competitive and non-competitive inhibition. One study on novel quinoline-pyridine hybrids identified a compound that behaved as both a competitive and non-competitive inhibitor of PIM-1 kinase. nih.gov
Novel substituted carbamic acid quinolinyl esters have been synthesized and evaluated for their activity as acetylcholinesterase inhibitors, which is a key target in managing Alzheimer's disease. google.com Additionally, derivatives such as quinolin-2-one thiosemicarbazides have been identified as potent urease inhibitors. nih.gov
Binding affinity describes the strength of the interaction between a ligand (inhibitor) and its target protein. It is a critical parameter in drug design, often quantified by the inhibition constant (Ki) or the dissociation constant (Kd).
Research on various quinoline derivatives has quantified their binding affinities for different biological targets. For instance, studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a determined binding affinity values ranging from -5.3 to -6.1 Kcal/mol. nih.gov In another study, the inhibitory potency of linagliptin, a compound with a quinoline-like structure, against fibroblast activation protein (FAP) was found to be highly pH-dependent, with the affinity dissociation constant (Kd) decreasing from 6510 nM at pH 6.0 to 15.8 nM at pH 9.0, indicating a significant increase in affinity at higher pH. nih.gov
The kinetics of binding, including the association (on-rate) and dissociation (off-rate) of the inhibitor, also provide crucial insights. For linagliptin, the on-rate for binding to the DPP-4 enzyme is very fast, approaching the diffusion limit, which is likely driven by electrostatic interactions between the drug and the protein. nih.gov
| Compound Class | Target | Affinity Value (Unit) |
|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline derivative 1 | CB1a Peptide | -5.3 (Kcal/mol) |
| 2H-thiopyrano[2,3-b]quinoline derivative 2 | CB1a Peptide | -5.5 (Kcal/mol) |
| 2H-thiopyrano[2,3-b]quinoline derivative 4 | CB1a Peptide | -6.1 (Kcal/mol) |
| Linagliptin | FAP (pH 6.0) | 6510 (nM, Kd) |
| Linagliptin | FAP (pH 9.0) | 15.8 (nM, Kd) |
| Linagliptin | DPP-4 | 6.6 (pM, Kd) |
Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the endogenous ligand.
Benzyl quinolone carboxylic acid (BQCA) is a well-studied M1-selective positive allosteric modulator. nih.gov It has been shown to bind to an allosteric site on the M1 muscarinic receptor, which overlaps with a common allosteric binding site located between the second and third extracellular loops of the receptor. nih.gov The binding of BQCA involves interactions with specific amino acid residues, including Y179 and F182 in the second extracellular loop, and E397 and W400 in the seventh transmembrane domain (TM7). nih.gov
Receptor Interaction Studies
Quinoline-based structures are known to interact with a variety of cell surface and intracellular receptors, influencing cellular signaling pathways.
The interaction between a quinoline-based ligand and its receptor is stabilized by a combination of chemical bonds and interactions. Molecular docking and simulation studies have elucidated these mechanisms at an atomic level.
For quinoline-based inhibitors targeting the c-Met kinase receptor, molecular docking simulations have highlighted the critical role of π-π stacking interactions between the quinoline ring and the amino acid residue Tyr1159. nih.gov Additionally, a hydrogen bond often forms between the nitrogen atom of the quinoline ring and the residue Met1160, which is pivotal for stabilizing the ligand-protein complex. nih.gov
In studies of quinoline-carboxamide derivatives acting as antagonists for the P2X7 receptor, in-silico modeling predicted specific ligand-receptor interactions. nih.gov For one analogue, hydrogen bonding was predicted between the nitrogen of the quinoline ring and the amino acid Lys630, while π-alkyl, π-sulfur, and hydrophobic interactions also contributed to the binding affinity. nih.gov The architecture of a multivalent ligand, including its shape and size, can significantly influence whether it acts as an inhibitor or an effector that clusters receptors. nih.govualberta.ca
Molecular Target Identification and Validation Research
A key aspect of mechanistic investigation is the identification and subsequent validation of the specific molecular targets of a compound. This often involves computational methods coupled with experimental validation.
Inverse virtual screening (IVS) is a computational technique used to identify potential protein targets for a given small molecule. nih.govfrontiersin.org In a study on 2-aryl-quinoline-4-carboxylic acid derivatives, an IVS approach identified Leishmania major N-myristoyltransferase (LmNMT) as the most frequent high-affinity target. nih.govfrontiersin.org This computational prediction was supported by molecular docking and molecular dynamics simulations, which demonstrated stable binding of the compounds to the enzyme. nih.govfrontiersin.org Such studies provide robust computational evidence that can guide further experimental validation to confirm the molecular target. frontiersin.org
Similarly, various quinoline derivatives have been investigated as inhibitors of other targets, such as urease and topoisomerase, highlighting the diverse range of proteins that can be modulated by this chemical scaffold. nih.govsgul.ac.uk
Academic Research Applications and Design Principles for Quinolin 2 Ylcarbamic Acid Scaffolds
Role as Chemical Building Blocks in Complex Molecule Synthesis
The Quinolin-2-ylcarbamic acid scaffold, often utilized in the form of its more stable ester or amide derivatives like quinoline-2-carboxamides, is a valuable building block in the synthesis of more complex molecules. nih.govnih.gov Its utility stems from the reactivity of the quinoline (B57606) ring and the versatility of the carboxamide group, which can be readily modified or used as a handle for further synthetic transformations.
Researchers have successfully employed quinoline-2-carboxylic acid, a closely related precursor, as a starting material for the synthesis of a variety of novel heterocyclic compounds, including Mannich bases, Schiff bases, and thiazolidinones. ajchem-a.com These synthetic routes typically involve the activation of the carboxylic acid (e.g., conversion to an acid chloride) followed by reaction with various amines or other nucleophiles to introduce diversity. ajchem-a.com For instance, the condensation of quinoline-2-carbonyl chloride with substituted amines is a common strategy to generate a library of quinoline-2-carboxamides. nih.gov
The quinoline nucleus itself can also participate in various chemical reactions, allowing for the construction of fused ring systems. The functionalization at different positions on the quinoline ring can be achieved through electrophilic and nucleophilic substitution reactions, further expanding the chemical space accessible from this scaffold. nih.gov This adaptability makes this compound derivatives crucial intermediates in the multi-step synthesis of complex, biologically active molecules. mdpi.comresearchgate.net
Table 1: Examples of Complex Molecules Synthesized from Quinoline-2-Carboxylic Acid Derivatives
| Starting Material | Reagents | Product Class | Potential Application | Reference |
| Quinoline-2-carboxylic acid | Thionyl chloride, Hydrazine, Amines | Mannich bases, Schiff bases | Antimicrobial | ajchem-a.com |
| Quinoline-2-carbonyl chloride | Substituted amines | Quinoline-2-carboxamides | Antimycobacterial, PET inhibiting | nih.gov |
| 7-substituted quinolin-2(1H)-one-3-carboxylic acids | Phosphoryl chloride, Heterocyclic amines | Pyrimidoquinoline derivatives | Antimicrobial | nih.gov |
Application in Chemical Probe Development
Chemical probes are essential tools in chemical biology for understanding the function of proteins and interrogating biological pathways. The quinoline scaffold has been increasingly recognized for its favorable photophysical properties, making it an attractive core for the development of fluorescent probes. crimsonpublishers.com Quinoline-based fluorescent probes are utilized for bio-imaging applications due to their ability to exhibit changes in fluorescence upon interaction with specific analytes or changes in their microenvironment. crimsonpublishers.comresearchgate.net
While direct examples of this compound in widely used chemical probes are not extensively documented, the principles of probe design can be readily applied to this scaffold. The quinoline moiety can act as the fluorophore, and the carbamic acid group can be functionalized to incorporate a recognition element for a specific biological target. For example, a quinoline-based fluorescent probe was developed for the detection of hypochlorite (B82951) in water samples. nih.gov In another study, quinoline-2-thione-based probes were designed for the selective and sensitive detection of mustard gas and its analogues. nih.gov
The development of such probes often relies on photophysical processes like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET). crimsonpublishers.com By strategically modifying the substituents on the quinoline ring and the carbamic acid portion of the molecule, researchers can tune the probe's fluorescence wavelength, quantum yield, and sensitivity towards the target of interest.
Fragment-Based Lead Generation Strategies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov Due to their structural simplicity and lower molecular weight, fragments can explore chemical space more efficiently than larger, more complex molecules. brown.edu
The this compound scaffold and its derivatives, particularly quinoline-2-carboxamides, possess the ideal characteristics of a fragment. They have a molecular weight typically within the desired range for fragments, a rigid core that reduces conformational entropy upon binding, and a functional group (the carboxamide) that can be readily elaborated to grow the fragment into a more potent lead compound. nih.gov
Quinoline derivatives have been successfully employed in fragment-based screening campaigns. The identification of fragment hits allows for the subsequent optimization of these initial binders through fragment linking or growing strategies. The structural information obtained from techniques like X-ray crystallography of fragment-protein complexes is invaluable for guiding the design of more potent and selective inhibitors. nih.gov The versatility of the quinoline-2-carboxamide (B1208818) scaffold makes it an attractive starting point for such optimization efforts. nih.gov
Design Principles for Modulating Bio-interactions
The design of bioactive molecules based on the this compound scaffold is guided by established principles of medicinal chemistry, primarily through the systematic exploration of Structure-Activity Relationships (SAR). nih.govnih.gov By modifying the substituents at various positions on the quinoline ring and on the amide nitrogen, researchers can modulate the compound's affinity and selectivity for a particular biological target.
A review of quinoline and quinolone carboxamides with anticancer activity highlights that the incorporation of a carboxamide linkage at different positions is an effective strategy for enhancing pharmacological properties. nih.gov For instance, in a series of quinoline-2-carboxamides tested for antimycobacterial activity, the nature of the substituent on the amide nitrogen was found to be critical for potency. nih.gov N-cycloheptyl, N-cyclohexyl, and N-(2-phenylethyl) derivatives showed significant activity against Mycobacterium tuberculosis. nih.gov
Molecular modeling and computational techniques, such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking, play a crucial role in understanding the interactions between quinoline-based ligands and their target proteins. nih.govsemanticscholar.org These in-silico methods help in rationalizing observed SAR and in designing new derivatives with improved biological activity. For example, analyzing the contour maps from a 3D-QSAR model can reveal which structural features are beneficial for enhancing the desired biological effect. nih.gov The design of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents also relied on these principles to optimize the lead compounds. rsc.org
Table 2: Structure-Activity Relationship (SAR) Insights for Quinoline-2-Carboxamide Derivatives
| Target/Activity | Key Structural Modifications | Impact on Activity | Reference |
| Mycobacterium tuberculosis | N-cycloalkyl and N-aralkyl substitutions on the amide | Increased antimycobacterial activity | nih.gov |
| Anticancer (general) | Position of the carboxamide linkage and substitutions on the quinoline ring | Modulation of anticancer potency | nih.gov |
| EGFR/HER-2 Inhibition | Substitutions on the quinoline core | Enhanced dual-target inhibitory activity | rsc.org |
| Histone Deacetylase (HDAC) Inhibition | 8-substituted quinoline-2-carboxamides | Potent HDAC inhibition | nih.gov |
Future Research Trajectories and Emerging Paradigms for Quinolin 2 Ylcarbamic Acid Research
Advanced Synthetic Methodologies and Process Intensification
The future of synthesizing quinolin-2-ylcarbamic acid and its analogues lies in the development of more efficient, sustainable, and scalable methods. Traditional multi-step syntheses are gradually being replaced by innovative strategies that offer higher yields, reduced waste, and greater molecular diversity.
One promising approach is the development of catalyst-free synthesis . For instance, a novel method utilizes easily accessible N-hetaryl ureas and alcohols to produce N-quinolin-2-yl substituted carbamates in good to high yields (48–94%). rsc.org This environmentally friendly technique proceeds through the intermediate formation of hetaryl isocyanates and is applicable to a wide range of substrates, including those with various alkyl substituents. rsc.org
Another key area is process intensification , exemplified by the use of continuous flow synthesis. A continuous photochemical process has been developed for producing quinoline (B57606) products through an alkene isomerization and cyclocondensation cascade. researchgate.net This method allows for the generation of various substituted quinolines with high throughput, exceeding one gram per hour, and can be combined with subsequent reactions like hydrogenation in a telescoped process. researchgate.net Such flow processes offer significant advantages over batch production in terms of safety, efficiency, and scalability.
Furthermore, one-pot reactions are being refined to construct complex quinoline structures from simple starting materials. A sequence combining a gold-catalyzed Friedel-Crafts cyclization with an oxidative umpolung aza-Grob fragmentation allows for the synthesis of (2-(quinolin-2-yl)phenyl)carbamates from isatin-based propargyl amines. semanticscholar.org Advances in catalysis, including the use of reusable solid acid catalysts like Nafion NR50 and ligand-free cobalt catalysis, are also making classical methods like the Friedländer synthesis more sustainable and efficient. mdpi.comnih.gov These modern protocols focus on mild reaction conditions, broad substrate scope, and high atom economy, paving the way for the rapid and responsible production of this compound libraries for further investigation. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of novel quinoline-based compounds by accelerating the identification of promising drug candidates and optimizing their properties. nih.govresearchgate.net These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. nih.gov
ML algorithms are extensively used to develop robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netaladin.co.kr These models can predict the biological activity of new quinoline derivatives before they are synthesized, saving significant time and resources. nih.govresearchgate.net For example, ML techniques like k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB) have been used to create QSAR models that predict the inhibitory activity of quinoline derivatives against targets like P-glycoprotein, a key factor in cancer multidrug resistance. nih.gov Similarly, machine learning has been employed to design and predict the anticancer activity of novel hybrids of 8-quinolinesulfonamide and 1,2,3-triazole. mdpi.com
AI is also being used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. mdpi.com These generative models can explore a vast chemical space to propose novel this compound derivatives that are optimized for specific biological targets. mdpi.com ML can also predict the site selectivity of C-H functionalization on the quinoline ring, which is crucial for planning efficient synthetic routes. doaj.org By using artificial neural networks, chemists can rapidly predict which sites on a quinoline derivative are most likely to undergo electrophilic substitution, facilitating the design of targeted syntheses. doaj.org
The integration of AI and ML not only speeds up the initial phases of drug discovery but also improves the quality of candidate compounds by enabling multi-objective optimization, considering factors like potency, selectivity, and pharmacokinetic properties simultaneously. mdpi.comresearchgate.net
Exploration of Novel Mechanistic Pathways in Biological Systems
While quinoline derivatives are known for a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects, future research will focus on elucidating their precise mechanisms of action and exploring novel biological targets. nih.govrsc.orgbenthamscience.combiointerfaceresearch.comresearchgate.net A deeper understanding of how these compounds interact with cellular pathways is critical for developing more effective and selective therapies.
Recent studies have begun to uncover novel mechanisms. For example, certain quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome. nih.gov Mechanistic studies confirmed that these compounds can directly target NLRP3, blocking its assembly and activation, which suggests their potential for treating inflammatory diseases like colitis. nih.gov In the context of malaria, the accepted mechanism for quinoline drugs like chloroquine (B1663885) involves the inhibition of hemozoin biocrystallization in the parasite. rsc.orgwikipedia.org However, other pathways are also being explored, such as the inhibition of the toll-like receptor (TLR) 9, which is involved in inflammatory responses. wikipedia.org
The versatility of the quinoline scaffold allows it to interact with a diverse array of biological targets. nih.govresearchgate.net Quinoline-based compounds have been developed as inhibitors of crucial signaling proteins like c-Met, EGF, and VEGF receptors, which are pivotal in cancer progression. nih.gov Others act as tyrosine kinase inhibitors (TKIs), and intriguingly, some novel quinoline derivatives developed from a TKI (bosutinib) have been found to enhance insulin (B600854) secretion by inducing calcium influx in pancreatic beta cells, a mechanism independent of kinase inhibition. nih.gov This discovery opens up new avenues for these compounds in metabolic diseases.
Future research will utilize advanced biochemical and cell-based assays, proteomics, and metabolomics to map the interactions of this compound derivatives within complex biological systems, revealing new therapeutic opportunities and refining our understanding of their pharmacological profiles.
Development of Sophisticated Computational Models for Predictive Research
Computational modeling has become an indispensable tool in drug discovery, and its application to this compound research is set to become even more sophisticated. researchgate.net Advanced computational models allow for the accurate prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby guiding the design and prioritization of compounds for synthesis and testing. researchgate.net
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are central to this effort. nih.gov These methods generate 3D contour maps that visualize how steric, electrostatic, and other fields of a molecule influence its biological activity. nih.govmdpi.com For instance, CoMFA and CoMSIA models have been successfully used to create predictive models for the anti-cancer activity of quinoline derivatives as topoisomerase-II inhibitors and to guide the design of new anti-gastric cancer agents. nih.govmdpi.comresearchgate.net The statistical robustness of these models is often high, with strong predictive power for test sets of compounds. mdpi.commdpi.com
Molecular docking is another critical computational technique used to predict the binding mode and affinity of a ligand to its protein target. nih.govresearchgate.net It is routinely used to screen virtual libraries of quinoline derivatives against specific targets, such as HIV reverse transcriptase or cancer-related proteins, to identify the most promising candidates. researchgate.netnih.gov Docking studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding, providing a rational basis for structural modifications to improve potency. nih.gov
Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions over time. mdpi.com MD simulations can assess the stability of a predicted binding pose and provide deeper insights into the conformational changes that occur upon ligand binding. researchgate.netmdpi.com The combination of these computational techniques provides a powerful framework for in-silico research, reducing the reliance on costly and time-consuming experimental screening and enabling a more rational, hypothesis-driven approach to the development of novel this compound-based therapeutics. mdpi.com
Data Tables
Table 1: Comparison of Predictive Computational Models for Quinoline Derivatives This table summarizes the performance of various QSAR models used in the predictive design of quinoline compounds.
| Model Type | Target/Activity | Key Statistical Metrics | Application in Design | Reference |
|---|---|---|---|---|
| CoMFA | Topoisomerase-II Inhibition | q² = 0.592, r² = 0.966 | Design of new anticancer agents | nih.gov |
| CoMSIA | Topoisomerase-II Inhibition | q² = 0.533, r² = 0.985 | Design of new anticancer agents | nih.gov |
| 3D-QSAR/CoMFA | Anti-gastric cancer | R²_Train = 0.931, Q²_cv = 0.625, R²_Test = 0.875 | Design of novel quinoline-based ligands with enhanced activity | mdpi.com |
| 2D-QSAR | Anti-malarial (P. falciparum) | r²_test = 0.845 | Prediction of antimalarial activity | mdpi.com |
| ML-based QSAR | P-glycoprotein Inhibition | N/A | Prediction of inhibitory activity to combat multidrug resistance | nih.gov |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; R²_Train: Correlation coefficient for the training set; Q²_cv: Cross-validated correlation coefficient; R²_Test: Correlation coefficient for the test set.
Table 2: Advanced Synthetic Approaches for Quinoline Derivatives This table highlights modern synthetic methods for quinoline-based compounds, focusing on their key features and advantages.
| Synthetic Method | Key Features | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Catalyst-Free Synthesis | Reaction of N-hetaryl ureas with alcohols | Environmentally friendly, good to high yields (48-94%) | Synthesis of N-quinolin-2-yl carbamates | rsc.org |
| Continuous Flow Synthesis | Photochemical isomerization and cyclocondensation | High throughput (>1 g/hr), scalable, intensified process | Generation of various substituted quinolines | researchgate.net |
| One-Pot Friedel-Crafts/Fragmentation | Gold-catalyzed cyclization followed by oxidative fragmentation | Operational simplicity, mild conditions, wide substrate scope | Synthesis of (2-(quinolin-2-yl)phenyl)carbamates | semanticscholar.org |
| Microwave-Assisted Friedländer Synthesis | Use of a reusable solid acid catalyst (Nafion NR50) | Environmentally friendly, efficient | Synthesis of quinolines from 2-aminoaryl ketones | mdpi.com |
Q & A
Q. How can researchers ensure the reproducibility of this compound studies across laboratories?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step synthesis and assay procedures with equipment model numbers.
- Reference Standards : Cross-validate compounds using certified reference materials (e.g., NIST-traceable standards).
- Collaborative Trials : Conduct inter-laboratory studies to identify and mitigate variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
